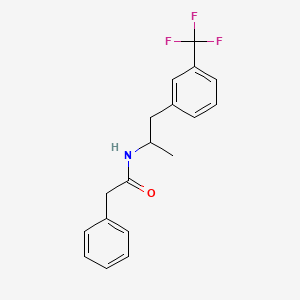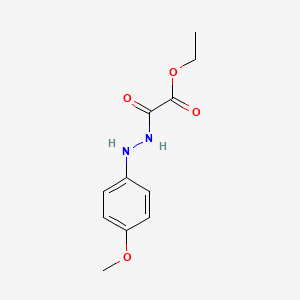
1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C13H7F5NO3 This compound is characterized by the presence of multiple fluorine atoms, a nitro group, and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and nitro group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while nucleophilic substitution can introduce various substituents to the benzene ring.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene involves interactions with molecular targets and pathways specific to its functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluoro-2-(4-nitrophenoxy)benzene: Similar structure but lacks the trifluoromethyl group.
1,3-Difluoro-2-(4-aminophenoxy)-5-(trifluoromethyl)benzene: Similar structure but with an amino group instead of a nitro group.
1,3-Difluoro-2-(4-nitrophenoxy)-5-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of multiple fluorine atoms, a nitro group, and a trifluoromethyl group makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C13H6F5NO3 |
|---|---|
Molekulargewicht |
319.18 g/mol |
IUPAC-Name |
1,3-difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6F5NO3/c14-10-5-7(13(16,17)18)6-11(15)12(10)22-9-3-1-8(2-4-9)19(20)21/h1-6H |
InChI-Schlüssel |
ZYPGSZJBOALEQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13429114.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13429118.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13429119.png)



![2,2,2-trifluoro-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]acetamide](/img/structure/B13429135.png)

